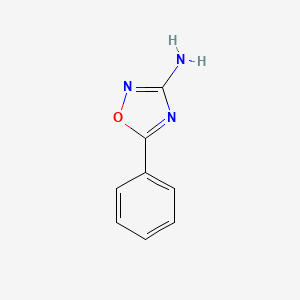

5-Phenyl-1,2,4-oxadiazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEDNOTOHJOGLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20367940 | |

| Record name | 5-phenyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7788-14-9 | |

| Record name | 5-phenyl-1,2,4-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20367940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2,4-oxadiazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 5-phenyl-1,2,4-oxadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-phenyl-1,2,4-oxadiazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physical and chemical characteristics, spectral properties, and synthesis, and explores its potential biological activities.

Chemical and Physical Properties

This compound, also known by its IUPAC name, is a solid at room temperature.[1] Key identifiers and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 7788-14-9 | PubChem |

| Molecular Formula | C₈H₇N₃O | PubChem |

| Molecular Weight | 161.16 g/mol | PubChem |

| Melting Point | 164-167 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 332.3 ± 25.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.276 ± 0.06 g/cm³ | ChemicalBook[1] |

| Solubility | Slightly soluble in Chloroform; Sparingly soluble in DMSO | ChemicalBook[1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the phenyl ring and the amine group. The chemical shifts of the phenyl protons would typically appear in the aromatic region (around 7-8 ppm).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbon atoms of the phenyl ring and the oxadiazole ring.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C=N stretching of the oxadiazole ring, and C-H stretching of the aromatic ring.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (161.16 g/mol ).

Synthesis Protocols

Several synthetic routes have been reported for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles. A common and efficient method involves the intramolecular cyclization of N-acyl-N'-cyanoguanidines or related precursors.

General Experimental Protocol: PIDA-Mediated Intramolecular Oxidative Cyclization

A mild and efficient method for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles utilizes phenyliodine(III) diacetate (PIDA) as an oxidant.[2] This protocol offers operational simplicity and high functionality tolerance.

Workflow for PIDA-Mediated Synthesis

Caption: PIDA-mediated synthesis workflow.

Detailed Methodology:

-

To a solution of the corresponding amidoxime in a suitable solvent (e.g., dimethylformamide), an equimolar amount of cyanogen bromide is added.

-

The reaction mixture is stirred at room temperature.

-

Phenyliodine(III) diacetate (PIDA) is then added portion-wise to the mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

Derivatives of the 1,2,4-oxadiazole scaffold have garnered significant attention in drug discovery due to their wide range of biological activities, including anticancer and antimicrobial properties.[3] While the specific mechanism of action for this compound is not extensively documented, related compounds have been shown to exert their effects through various signaling pathways.

Potential Anticancer Mechanism of Action

Several 1,3,4-oxadiazole derivatives have been reported to induce their anticancer effects by targeting the NF-κB signaling pathway.[4][5] This pathway is crucial in regulating inflammatory responses, cell proliferation, and apoptosis. Inhibition of the NF-κB pathway can lead to the suppression of tumor growth.

Hypothesized NF-κB Signaling Pathway Inhibition

References

- 1. This compound | 7788-14-9 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

An In-Depth Technical Guide to 5-phenyl-1,2,4-oxadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-phenyl-1,2,4-oxadiazol-3-amine. While specific biological activities and detailed signaling pathways for this particular compound are not extensively documented in publicly available literature, this guide also explores the known biological significance of the broader 1,2,4-oxadiazole class of compounds, suggesting potential areas of investigation for the title compound. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a central 1,2,4-oxadiazole ring substituted with a phenyl group at the 5-position and an amine group at the 3-position.

Systematic Name: this compound

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| CAS Number | 7788-14-9 |

| IUPAC Name | This compound |

| SMILES | C1=CC=C(C=C1)C2=NC(=NO2)N |

| InChI | InChI=1S/C8H7N3O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) |

| InChIKey | WEDNOTOHJOGLIK-UHFFFAOYSA-N |

Synthesis

The synthesis of 3-amino-5-substituted-1,2,4-oxadiazoles can be achieved through various synthetic routes. A common and effective method involves the intramolecular cyclization of N-acylguanidines or the reaction of amidoximes with cyanogen bromide or other electrophiles.

General Synthetic Approach: PIDA-Mediated Intramolecular Oxidative Cyclization

A mild and efficient method for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles utilizes phenyliodine(III) diacetate (PIDA) as an oxidant for the intramolecular cyclization of N-amidino-O-acyl-hydroxylamines.[1] This method offers high functional group tolerance and operational simplicity.

Experimental Protocol: General Procedure for PIDA-Mediated Cyclization [1]

-

To a solution of the appropriate N-amidino-O-acyl-hydroxylamine (0.2 mmol) in dichloromethane (DCM, 2.0 mL) is added PhI(OAc)₂ (PIDA) (0.3 mmol).

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to afford the desired 3-amino-5-aryl-1,2,4-oxadiazole.

Logical Relationship of the PIDA-Mediated Synthesis

Caption: PIDA-mediated synthesis workflow.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is scarce, the 1,2,4-oxadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[2] Derivatives of 1,2,4-oxadiazole have been investigated for their potential as:

-

Anticancer Agents: Various 1,2,4-oxadiazole derivatives have demonstrated antiproliferative activity against a range of cancer cell lines.[2]

-

Anti-inflammatory Agents: The 1,2,4-oxadiazole nucleus is a component of compounds with anti-inflammatory properties.

-

Antimicrobial Agents: Certain compounds containing the 1,2,4-oxadiazole ring have shown activity against bacteria and fungi.

-

Neurological Agents: The scaffold has been explored for the development of treatments for neurological disorders, including Alzheimer's disease.

Given the diverse bioactivities of the 1,2,4-oxadiazole core, this compound represents a valuable starting point for further investigation and drug development efforts.

Hypothetical Experimental Workflow for Biological Evaluation

Caption: A potential workflow for biological evaluation.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold known for its diverse pharmacological potential. While specific biological data for this molecule is limited, its structural features suggest that it is a promising candidate for further investigation in various therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides a foundational understanding of its structure, synthesis, and the potential avenues for future research and drug development.

References

Unveiling the Action of 5-phenyl-1,2,4-oxadiazol-3-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the potential mechanism of action of 5-phenyl-1,2,4-oxadiazol-3-amine. Due to a lack of direct studies on this specific molecule, this report synthesizes data from structurally analogous compounds within the 1,2,4-oxadiazole and broader oxadiazole classes. The available evidence strongly suggests that this compound is likely to exhibit biological activity through enzyme inhibition and may possess anticancer properties. This document collates quantitative data from related compounds, outlines relevant experimental protocols, and provides visual representations of inferred mechanisms and workflows to guide future research and development efforts.

Introduction to the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry.[1][2] Its value lies in its bioisosteric relationship with amide and ester functionalities, offering improved metabolic stability.[3][4] Consequently, the 1,2,4-oxadiazole scaffold is a key component in a variety of biologically active compounds, with derivatives demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[2][5]

Inferred Core Mechanism of Action

Based on the pharmacological profiles of structurally similar compounds, the primary mechanism of action for this compound is likely centered on the modulation of key biological enzymes and the induction of cytotoxic effects in cancer cells.

Enzyme Inhibition

Derivatives of 1,2,4-oxadiazole are well-documented as potent enzyme inhibitors.

-

Cholinesterase Inhibition: Compounds featuring a phenyl-1,2,4-oxadiazole core have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] These enzymes are critical targets in the management of Alzheimer's disease, and their inhibition by 1,2,4-oxadiazole derivatives suggests a potential therapeutic application in neurodegenerative disorders.

-

Carbonic Anhydrase (CA) Inhibition: Specific 1,2,4-oxadiazole-arylsulfonamide derivatives have been identified as selective inhibitors of carbonic anhydrase isoforms, which play a role in various physiological and pathological processes.[1]

-

Other Enzymatic Targets: The broader class of oxadiazoles has been shown to inhibit a range of other enzymes, including histone deacetylase (HDAC), cyclooxygenase-2 (COX-2), and monoamine oxidase B (MAO-B), suggesting that this compound may also interact with these or other enzymatic targets.[5]

Anticancer Potential

The 1,2,4-oxadiazole moiety is a common structural feature in many compounds with established anticancer properties.[1][2]

-

Cytotoxicity: Numerous 1,2,4-oxadiazole derivatives have exhibited potent cytotoxic activity against a panel of human cancer cell lines.[2] The substitution pattern on the aryl rings of the oxadiazole core has been shown to be a critical determinant of this activity.[1] For instance, a closely related 1,3,4-oxadiazole derivative, 5-(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole, has demonstrated strong anticancer activity in pancreatic cancer through the induction of apoptotic signaling pathways.[6]

-

Matrix Metalloproteinase (MMP) Inhibition: Certain 1,3,4-oxadiazole derivatives have shown inhibitory activity against matrix metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis.[7]

Quantitative Data Summary

The following tables present quantitative data for biologically active 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives that are structurally related to this compound.

Table 1: Enzyme Inhibitory Activity of Related Oxadiazole Derivatives

| Compound Class | Derivative Example | Target Enzyme | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole | 2b, 2c, 2d, 3a, 4a, 6, 9a, 9b, 13b | Acetylcholinesterase (AChE) | 0.0158 - 0.121 | [5] |

| 1,2,4-Oxadiazole | 4b, 13b | Butyrylcholinesterase (BuChE) | 11.5 - 15.0 | [5] |

| 1,3,4-Oxadiazole | Benzimidazole-based derivatives | α-glycosidase | 2.6 - 9.5 | [3] |

| 1,3,4-Oxadiazole | Thiazole-acetamide derivatives | Cholinesterases, α-glucosidase | Not specified | [8] |

Table 2: Anticancer Activity of Related Oxadiazole Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole | 18a-c | MCF-7, A549, MDA MB-231 | Sub-micromolar | [1] |

| 1,3,4-Oxadiazole | 4f, 4i, 4k, 4l | A549 | 1.59 - 7.48 | [7] |

| 1,3,4-Oxadiazole | 4h | A549 | <0.14 | [7] |

| 1,3,4-Oxadiazole | 5c | MCF-7, HCT-116, HepG2 | 1.1 - 2.6 | [3] |

Key Experimental Protocols

While specific protocols for this compound are unavailable, the following are standard methodologies used to evaluate the biological activities of analogous compounds.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to quantify the inhibition of AChE and BuChE.

-

Principle: The assay measures the product of the enzymatic reaction, thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored anion.

-

Procedure: a. Prepare solutions of the test compound at various concentrations. b. In a 96-well plate, add the enzyme (AChE or BuChE), DTNB, and the test compound solution. c. Incubate the mixture. d. Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine). e. Monitor the change in absorbance at 412 nm over time. f. Calculate the percentage of enzyme inhibition and determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability and proliferation.

-

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

-

Procedure: a. Seed cancer cells in a 96-well plate and allow for attachment. b. Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 48-72 hours). c. Add MTT solution to each well and incubate to allow for formazan crystal formation. d. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). e. Measure the absorbance at approximately 570 nm. f. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Visualizations: Inferred Pathways and Workflows

Caption: Inferred biological targets of this compound.

Caption: A logical workflow for the development of this compound.

Future Directions and Conclusion

The analysis of structurally related compounds provides a strong rationale for the investigation of this compound as a potential therapeutic agent. The most promising avenues for future research appear to be in the areas of neurodegenerative diseases, through the inhibition of cholinesterases, and in oncology. The immediate next steps should involve the synthesis and in vitro screening of this specific compound against a panel of relevant enzymes and cancer cell lines to validate these inferred mechanisms of action. The experimental protocols and quantitative data presented in this guide serve as a foundational resource for initiating such studies. Elucidating the precise molecular interactions and signaling pathways will be crucial for the further development and optimization of this compound as a novel drug candidate.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 1,2,4-Oxadiazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole moiety, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as a bioisostere for ester and amide groups, have led to the development of a vast array of derivatives with a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the significant therapeutic potential of 1,2,4-oxadiazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols for key biological assays, quantitative activity data, and visualizations of implicated signaling pathways are presented to facilitate further research and drug development efforts.

Anticancer Activity

1,2,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[3][4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes, and modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.[6][7][8]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of representative 1,2,4-oxadiazole derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 1 | MCF-7 (Breast) | 0.68 ± 0.03 | Adriamycin | - |

| 1 | A-549 (Lung) | 1.56 ± 0.061 | Adriamycin | - |

| 1 | A375 (Melanoma) | 0.79 ± 0.033 | Adriamycin | - |

| 5 | MCF-7 (Breast) | 0.22 ± 0.078 | - | - |

| 5 | A-549 (Lung) | 0.11 ± 0.051 | - | - |

| 5 | Colo-205 (Colon) | 0.93 ± 0.043 | - | - |

| 5 | A2780 (Ovarian) | 0.34 ± 0.056 | - | - |

| 13a | A375 (Melanoma) | 1.22 | Doxorubicin | 5.51 |

| 13a | MCF-7 (Breast) | 0.23 | Doxorubicin | 0.79 |

| 13a | ACHN (Renal) | 0.11 | Doxorubicin | 1.47 |

| 14a | MCF-7 (Breast) | 0.12 | Doxorubicin | - |

| 18a | MCF-7 (Breast) | <1 | - | - |

| Compound 16 | MCF-7 (Breast) | 81 ± 1.2 | - | - |

| Compound 17 | MCF-7 (Breast) | 0.88 - 8.37 | Doxorubicin | - |

| Compound 18 | MCF-7 (Breast) | 0.88 - 8.37 | Doxorubicin | - |

| Compound 33 | MCF-7 (Breast) | 0.34 ± 0.025 | - | - |

| Compound 5c | A549 (Lung) | 9.18 - 12.8 | - | - |

| Compound 8a | Caco-2 (Colon) | 13.0 | - | - |

| Compound 9a | Caco-2 (Colon) | 12.0 | - | - |

| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | 5-Fluorouracil | 3.2 |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | 5-Fluorouracil | 0.23 |

| 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | T47D (Breast) | 19.40 | Paclitaxel | 4.10 |

| 4-[5-(benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol | PC-3 (Prostate) | 15.7 | Mitomycin | 1.50 |

Table 1: Anticancer activity of selected 1,2,4-oxadiazole derivatives.

Key Signaling Pathways in Anticancer Activity

1,2,4-Oxadiazole derivatives have been shown to exert their anticancer effects by modulating key signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways, which are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Certain 1,2,4-oxadiazole derivatives have been found to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.[2][8][9]

The NF-κB signaling pathway plays a critical role in inflammation, immunity, and cancer. Its constitutive activation in tumor cells promotes cell proliferation, survival, and angiogenesis. Some 1,2,4-oxadiazole derivatives have been identified as potent inhibitors of the NF-κB pathway.[10][11][12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well sterile microplates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

1,2,4-Oxadiazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1] Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[1] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Activity

Chronic inflammation is a key contributing factor to a variety of diseases, including cancer, cardiovascular disorders, and autoimmune diseases. 1,2,4-Oxadiazole derivatives have emerged as promising anti-inflammatory agents by targeting key mediators and pathways in the inflammatory response.[13][14][15] A primary mechanism of their anti-inflammatory action is the inhibition of nitric oxide (NO) production and the modulation of the NF-κB signaling pathway.[11][13][16]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of 1,2,4-oxadiazole derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound ID | Cell Line | NO Production Inhibition IC50 (µM) |

| JC01 hit compound | RAW 264.7 | - |

| Compound 17 | RAW 264.7 | Potent activity |

| Oxadiazole 8b | RAW 264.7 | 0.40 |

Table 2: Anti-inflammatory activity of selected 1,2,4-oxadiazole derivatives.

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cells

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

1,2,4-Oxadiazole derivatives

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 1,2,4-oxadiazole derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (cells with medium only) and a positive control (cells with LPS only).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. A purple/magenta color will develop. Measure the absorbance at 540 nm.

-

Data Analysis: The amount of nitrite is determined using a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. 1,2,4-Oxadiazole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[17][18][19][20][21]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of 1,2,4-oxadiazole derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) |

| OZE-I | S. aureus | 4-16 |

| OZE-II | S. aureus | 4-16 |

| OZE-III | S. aureus | 8-32 |

| Compound 1 | C. difficile | 6 |

| 4a | MRSA | 62 |

| 4b | MRSA | 62 |

| 4c | MRSA | 62 |

Table 3: Antimicrobial activity of selected 1,2,4-oxadiazole derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and widely used technique to determine the in vitro susceptibility of microorganisms to antimicrobial agents.[22][23][24]

Materials:

-

96-well sterile microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

1,2,4-Oxadiazole derivatives

-

Positive control antibiotic

-

Spectrophotometer

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the 1,2,4-oxadiazole derivative in the appropriate broth medium in the wells of a 96-well plate.[22]

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.[22]

-

Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (inoculum in broth without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[22]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[22][23] This can be assessed visually or by measuring the optical density at 600 nm.[22]

Conclusion

The 1,2,4-oxadiazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, inflammation, and infectious diseases. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective medicines. Further exploration of the structure-activity relationships and mechanisms of action of 1,2,4-oxadiazole derivatives will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02222J [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy | Semantic Scholar [semanticscholar.org]

- 10. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

- 13. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives [mdpi.com]

- 14. soc.chim.it [soc.chim.it]

- 15. thaiscience.info [thaiscience.info]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. m.youtube.com [m.youtube.com]

- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

5-Phenyl-1,2,4-oxadiazol-3-amine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, which has garnered significant attention in medicinal chemistry. This scaffold is considered a "privileged" structure due to its unique bioisosteric properties, allowing it to mimic other functional groups in biological systems and thereby exhibit a wide spectrum of pharmacological activities. Derivatives of 1,2,4-oxadiazole have been explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. The inherent stability and synthetic accessibility of the 1,2,4-oxadiazole core make it an attractive framework for the development of novel therapeutics. This technical guide provides an in-depth review of the synthesis, properties, and known biological activities of 5-phenyl-1,2,4-oxadiazol-3-amine and its closely related derivatives, offering a valuable resource for researchers in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₈H₇N₃O.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 7788-14-9 | [1][2] |

| Molecular Formula | C₈H₇N₃O | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | Solid | |

| InChI | InChI=1S/C8H7N3O/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H,(H2,9,11) | [1] |

| SMILES | C1=CC=C(C=C1)C2=NC(=NO2)N | [1] |

Safety and Handling: this compound is associated with several hazard warnings. It is harmful if swallowed or inhaled, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment should be worn when handling this compound, and work should be conducted in a well-ventilated area. In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[2]

Synthesis and Experimental Protocols

Several synthetic routes to 3-amino-5-aryl-1,2,4-oxadiazoles have been reported. A prominent and efficient method involves the intramolecular oxidative cyclization of N-amidinyl-N'-hydroxy-ureas using a hypervalent iodine reagent.

PIDA-Mediated Intramolecular Oxidative Cyclization

A mild and efficient method for the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles utilizes Phenyliodine(III) diacetate (PIDA) as an oxidant.[3] This protocol offers high functional group tolerance and operational simplicity.

Experimental Protocol:

-

To a solution of the starting amidoxime (1.0 mmol) in dichloromethane (CH₂Cl₂) (10 mL) is added the corresponding isothiocyanate (1.2 mmol).

-

The reaction mixture is stirred at room temperature for 2-3 hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in methanol (10 mL), and methyl iodide (CH₃I) (2.0 mmol) is added.

-

The mixture is stirred at room temperature for 4-6 hours.

-

The solvent is evaporated, and the residue is dissolved in ethanol (10 mL).

-

A solution of hydroxylamine hydrochloride (2.0 mmol) and sodium hydroxide (2.0 mmol) in water (2 mL) is added.

-

The reaction mixture is stirred at 60 °C for 2-4 hours.

-

After cooling, the mixture is extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is then subjected to PIDA-mediated cyclization. To a solution of the intermediate in CH₂Cl₂ (10 mL), PIDA (1.2 mmol) is added.

-

The reaction is stirred at room temperature for 1-2 hours until completion.

-

The reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried and concentrated.

-

The final product is purified by column chromatography on silica gel.

Caption: Synthetic workflow for 3-amino-5-aryl-1,2,4-oxadiazoles.

Synthesis from Trichloromethyl Substituted 1,2,4-Oxadiazoles

An alternative route involves the reaction of trichloromethyl substituted 1,2,4-oxadiazoles with ammonia to yield 3-substituted 5-amino-1,2,4-oxadiazoles. This method provides a pathway to the 5-amino isomer, which is structurally related to the 3-amino target compound.

Experimental Protocol:

-

A solution of the 3-substituted-5-trichloromethyl-1,2,4-oxadiazole in a suitable solvent (e.g., dioxane) is prepared in a pressure vessel.

-

The solution is cooled, and liquid ammonia is introduced.

-

The vessel is sealed and heated to the desired temperature (e.g., 50-100 °C) for several hours.

-

After cooling, the vessel is carefully opened, and the excess ammonia is allowed to evaporate.

-

The reaction mixture is filtered, and the solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography.

Caption: Synthesis of 5-amino-1,2,4-oxadiazole derivatives.

Biological Activities and Structure-Activity Relationships

Antimicrobial Activity

Derivatives of 3-amino-1,2,4-oxadiazoles have been reported to possess antimicrobial properties. For instance, 5-nitrofuryl substituted 3-amino-1,2,4-oxadiazoles have demonstrated a broad spectrum of antimicrobial activity.[4] The introduction of a nitrofuryl group at the 5-position appears to be a key structural feature for this activity.

Anticancer Activity

The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed as anticancer agents. Studies on various 5-substituted-1,2,4-oxadiazole derivatives have shown that the introduction of this heterocycle can enhance anticancer activity. For example, certain ribose-derivatives bearing a 5-substituted-1,2,4-oxadiazole showed significant antiproliferative potency against human colon cancer cell lines.[5] Structure-activity relationship (SAR) studies have indicated that the presence of an electron-withdrawing group at the para position of a 5-aryl substituent is crucial for high biological activity.[5]

Enzyme Inhibition

Substituted 1,2,4-oxadiazole-arylsulfonamides have been identified as selective carbonic anhydrase (CA) inhibitors, with potential applications in cancer therapy.[5] The 1,2,4-oxadiazol-5-yl-benzenesulfonamide scaffold has demonstrated high biological activity and selectivity in this context.

Conclusion and Future Directions

This compound is a readily synthesizable compound that belongs to the pharmacologically significant class of 1,2,4-oxadiazoles. While the specific biological profile of this core molecule is not extensively documented, the broader family of 3-amino-5-aryl-1,2,4-oxadiazoles exhibits promising antimicrobial and anticancer activities. The synthetic methodologies outlined in this guide provide a solid foundation for the generation of diverse libraries of derivatives for further biological evaluation. Future research should focus on a systematic exploration of the pharmacological properties of this compound and its analogues. Elucidation of its mechanism of action and structure-activity relationships will be crucial for the rational design of novel therapeutic agents based on this versatile scaffold. The development of more efficient and environmentally friendly synthetic protocols will also contribute to the advancement of this area of medicinal chemistry.

References

- 1. This compound | C8H7N3O | CID 2305446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7788-14-9 [amp.chemicalbook.com]

- 3. Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Heterocyclic Chemistry: A Technical Guide to the Discovery and Synthesis of 1,2,4-Oxadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has emerged as a significant scaffold in medicinal chemistry and materials science. Its prevalence in a range of biologically active compounds is attributed to its unique physicochemical properties, notably its function as a bioisosteric replacement for amide and ester groups.[1][2] This technical guide provides a comprehensive overview of the discovery and synthesis of 1,2,4-oxadiazoles, detailing key experimental methodologies and presenting quantitative data to facilitate practical application in a research and development setting.

A Historical Perspective: From "Azoxime" to a Privileged Structure

The journey of the 1,2,4-oxadiazole nucleus began in 1884 with its first synthesis by Tiemann and Krüger.[1][3][4] Initially, the structure was incorrectly proposed as "azoxime" or "furo[ab1]diazole".[1][4] It took nearly eight decades for the true structure and synthetic potential of this heterocycle to be fully appreciated, spurred by investigations into its photochemical rearrangements.[1][4] The first commercial drug containing a 1,2,4-oxadiazole ring, Oxolamine, was introduced in the 1960s as a cough suppressant.[3][4] Over the past four decades, extensive research has solidified the 1,2,4-oxadiazole scaffold as a privileged structure in drug discovery, leading to the development of numerous compounds with diverse therapeutic applications.[1][4]

Key Synthetic Strategies for 1,2,4-Oxadiazole Formation

The construction of the 1,2,4-oxadiazole ring can be broadly categorized into several key strategies. The most classical and widely employed methods involve the acylation and subsequent cyclization of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles.[1][3] More contemporary methods have focused on improving efficiency, substrate scope, and reaction conditions, including oxidative cyclization and one-pot procedures.

From Amidoximes and Acylating Agents: The Cornerstone of 1,2,4-Oxadiazole Synthesis

The reaction of an amidoxime with an acylating agent, such as an acyl chloride or a carboxylic acid, is a fundamental and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.[1][5][6] This process proceeds through the formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to furnish the 1,2,4-oxadiazole ring.[1][3]

General Workflow:

Caption: General workflow for the synthesis of 1,2,4-oxadiazoles from amidoximes.

A variety of coupling agents and bases can be employed to facilitate this transformation, with the choice significantly impacting reaction efficiency and yield.

| Entry | Coupling Agent | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1 | EDC | DIPEA | DMF | 12 | Moderate |

| 2 | HBTU | DIPEA | DMF | 10 | Good |

| 3 | HATU | DIPEA | DMF | 6 | Excellent |

| 4 | HATU | Na₂CO₃ | DMF | 24 | Moderate |

| 5 | HATU | K₂CO₃ | DMF | 24 | Moderate |

| 6 | HATU | Cs₂CO₃ | DMF | 18 | Moderate |

| Data adapted from a study on the synthesis of N-heterocycles. "Excellent" yields are generally considered to be >90%, "Good" 70-89%, and "Moderate" 50-69%.[7] |

This protocol is adapted from a method for synthesizing (E)-3-phenyl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles.[7]

Amidoxime Acylation:

-

To a sealed vessel under a dry nitrogen atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (2.53 mmol).

-

Add 3.0 mL of anhydrous dichloromethane.

-

Add the corresponding acyl chloride (1.14 mmol) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 3 hours.

Microwave-Assisted Cyclization:

-

Following the acylation, evaporate the solvent under reduced pressure.

-

Add 3.0 mL of DMF to the residue.

-

Heat the mixture in a microwave reactor at 150 °C for 30 minutes.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted 1,2,4-oxadiazole.

1,3-Dipolar Cycloaddition: A Convergent Approach

The [3+2] cycloaddition of a nitrile oxide with a nitrile is another classical and powerful method for constructing the 1,2,4-oxadiazole ring.[8] This approach is convergent, allowing for the combination of two different nitrile-containing fragments. A significant challenge with this method is the propensity of the nitrile oxide to dimerize, forming a furoxan (a 1,2,5-oxadiazole-2-oxide), which is often the thermodynamically favored product.[4][7] To circumvent this, the nitrile is often used as the solvent or in large excess to favor the desired intermolecular cycloaddition.[7]

Logical Relationship of Reaction Pathways:

Caption: Competing pathways in the 1,3-dipolar cycloaddition synthesis.

This method involves the in situ generation of nitrile oxides from α-nitroketones derived from alkynes.[8]

Materials:

-

Alkyne (1.0 mmol)

-

Nitrile (5.0 mL)

-

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) (1.5 mmol)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the alkyne in the nitrile solvent, add iron(III) nitrate nonahydrate.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃.

-

Extract the mixture with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 3-acyl-1,2,4-oxadiazole.

Oxidative Cyclization: Modern and Efficient Routes

Recent advancements in synthetic methodology have led to the development of oxidative cyclization methods for 1,2,4-oxadiazole synthesis. These reactions often proceed under mild conditions and offer good functional group tolerance.

One such method involves the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-mediated oxidative cyclization of amidoximes.[9][10]

Reaction Yields for DDQ-Mediated Oxidative Cyclization:

| Entry | R¹ | R² | Yield (%) |

| 1 | Ph | Ph | 48 |

| 2 | 4-MeO-C₆H₄ | Ph | 55 |

| 3 | 4-Cl-C₆H₄ | Ph | 42 |

| 4 | 2-thienyl | Ph | 35 |

| 5 | Ph | 4-MeO-C₆H₄ | 66 |

| 6 | Ph | 4-F-C₆H₄ | 40 |

| 7 | Ph | CO₂Et | 73 |

| Reactions were performed with 2 equivalents of DDQ in DMF at 150 °C for 30 minutes.[10] |

Materials:

-

Amidoxime (1.0 eq)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the amidoxime in DMF, add DDQ.

-

Heat the reaction mixture at 150 °C for 30 minutes.

-

Cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 1,2,4-oxadiazole.[10]

Another modern approach is the electrochemical synthesis of 1,2,4-oxadiazoles from N-benzyl amidoximes through dehydrogenative cyclization. This method generates an iminoxy radical via anodic oxidation, which then undergoes a 1,5-hydrogen atom transfer (1,5-HAT) and intramolecular cyclization.[11]

The Role of 1,2,4-Oxadiazoles in Drug Discovery: A Signaling Pathway Perspective

The 1,2,4-oxadiazole moiety is a key component in numerous pharmacologically active molecules. For instance, certain 3,5-diaryl-1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis in cancer cells.[4][12] While a specific, universally applicable signaling pathway for all 1,2,4-oxadiazoles is not feasible to depict, a generalized pathway illustrating how such a compound might induce apoptosis can be conceptualized.

Caption: A generalized signaling pathway for apoptosis induction by a 1,2,4-oxadiazole derivative.

Conclusion

The 1,2,4-oxadiazole ring system continues to be a focal point of research in synthetic and medicinal chemistry. From its initial discovery to the development of sophisticated and efficient synthetic methodologies, the journey of this heterocycle highlights the continuous evolution of organic chemistry. The protocols and data presented in this guide offer a practical resource for researchers engaged in the synthesis of 1,2,4-oxadiazole-containing molecules, empowering further discoveries in drug development and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. soc.chim.it [soc.chim.it]

- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Physicochemical Properties of 5-phenyl-1,2,4-oxadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-phenyl-1,2,4-oxadiazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document summarizes available quantitative data, outlines relevant experimental protocols, and presents logical relationships through diagrams to facilitate further research and development.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound (CAS No: 7788-14-9), a combination of predicted and available experimental data provides a foundational understanding of its characteristics.[1][2]

| Property | Value | Data Type | Source |

| Molecular Formula | C₈H₇N₃O | --- | PubChem[1] |

| Molecular Weight | 161.16 g/mol | --- | PubChem[1] |

| Melting Point | 164-167 °C | Experimental | ChemicalBook[2] |

| Boiling Point | 332.3±25.0 °C | Predicted | ChemicalBook[2] |

| Density | 1.276±0.06 g/cm³ | Predicted | ChemicalBook[2] |

| pKa | 0.43±0.20 | Predicted | ChemicalBook |

| logP (XLogP3) | 1.1 | Predicted | PubChem[1] |

| Aqueous Solubility | Chloroform (Slightly), DMSO (Sparingly) | Experimental (Qualitative) | ChemicalBook[2] |

| IUPAC Name | This compound | --- | PubChem[1] |

| SMILES | C1=CC=C(C=C1)C2=NC(=NO2)N | --- | PubChem[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for reproducibility and further investigation. Below are generalized yet detailed methodologies adapted from literature for the synthesis of similar 3-amino-5-aryl-1,2,4-oxadiazoles and for the determination of key physicochemical properties.

Synthesis of 3-Amino-5-phenyl-1,2,4-oxadiazole

A plausible synthetic route for this compound involves the cyclization of an appropriate precursor. One such method is the PIDA (phenyliodine diacetate)-mediated intramolecular oxidative cyclization of N-aryl-N'-cyanoguanidines.

Workflow for the Synthesis of 3-Amino-5-phenyl-1,2,4-oxadiazole:

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Preparation of Benzamidoxime: Benzonitrile is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate in a suitable solvent like ethanol. The mixture is refluxed for several hours. After cooling, the product is isolated by filtration and can be purified by recrystallization.

-

Formation of N-Benzoyl-N'-cyanoguanidine: The synthesized benzamidoxime is then reacted with cyanamide in a suitable solvent. This step forms the key guanidine intermediate.

-

Oxidative Cyclization: The N-benzoyl-N'-cyanoguanidine is dissolved in a solvent such as dichloromethane or acetonitrile. Phenyliodine diacetate (PIDA) is added as an oxidant, and the reaction is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield this compound.

Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining the aqueous solubility of a compound.

Workflow for Shake-Flask Solubility Measurement:

References

Potential Therapeutic Targets for 1,2,4-Oxadiazoles: A Technical Guide

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. This five-membered ring system, containing one oxygen and two nitrogen atoms, serves as a versatile pharmacophore in the design of novel therapeutic agents. Its unique physicochemical properties, including its role as a bioisostere for esters and amides, contribute to its ability to interact with a diverse range of biological targets. This in-depth technical guide explores the key therapeutic targets of 1,2,4-oxadiazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of new medicines.

Anticancer Targets

The antiproliferative activity of 1,2,4-oxadiazoles has been extensively investigated, revealing their potential to interact with various targets crucial for cancer cell growth and survival.

Enzyme Inhibitors

Tubulin: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer drugs. Certain 1,2,4-oxadiazole derivatives have been shown to inhibit tubulin polymerization. For instance, compounds linking the 1,2,4-oxadiazole and 1,3,4-oxadiazole moieties have demonstrated potent tubulin binding activity.[1][2][3] Molecular docking studies suggest these compounds bind to the colchicine binding site of β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival. Its overexpression or mutation is common in various cancers. Some 1,2,4-oxadiazole derivatives have been identified as EGFR inhibitors.[1][4][5] These compounds typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling pathways.

Histone Deacetylases (HDACs): HDACs are enzymes that regulate gene expression through the deacetylation of histones. HDAC inhibitors have emerged as a promising class of anticancer agents. Novel 1,2,4-oxadiazole-based hydroxamates have been developed as potent HDAC inhibitors, showing significant activity against various cancer cell lines.[6]

Carbonic Anhydrases (CAs): CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to tumor acidosis and progression. Selective inhibitors of these tumor-associated CAs are being explored as anticancer agents. Substituted 1,2,4-oxadiazole-arylsulfonamides have been identified as selective inhibitors of CA IX and XII.[1]

Topoisomerase II: This enzyme is crucial for managing DNA topology during replication and transcription. Topoisomerase II inhibitors that trap the enzyme-DNA complex lead to DNA strand breaks and cell death. Some 1,2,4-oxadiazole derivatives have shown inhibitory activity against topoisomerase II.[6]

Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that is constitutively activated in many human cancers and promotes tumor cell proliferation, survival, and invasion. Disubstituted 1,2,4-triazoles and 1,3,4-oxadiazoles have been investigated as inhibitors of the STAT3 enzyme in breast cancer.[7]

Quantitative Data for Anticancer Activity

| Compound Class | Target | Cancer Cell Line | Activity (IC50) | Reference |

| 1,2,4-Oxadiazole linked 1,3,4-Oxadiazole | Tubulin | MCF-7, A549, MDA-MB-231 | 0.34 - 2.45 µM | [3] |

| 1,2,4-Oxadiazole Hydroxamates | HDAC1, HDAC2, HDAC3 | - | 1.8, 3.6, 3.0 nM | [6] |

| 1,2,4-Oxadiazole-Arylsulfonamides | Carbonic Anhydrase | - | High activity and selectivity | [1] |

| 1,2,4-Oxadiazole linked Benzimidazole | - | MCF-7, A549, A375 | 0.12 - 2.78 µM | [6] |

| 3,5-Disubstituted-1,2,4-Oxadiazoles | - | DU145 | 9.3 µM | [8] |

Apoptosis Induction

Caspase-3 Activation: Caspases are a family of proteases that play a central role in the execution of apoptosis. Activation of effector caspases, such as caspase-3, is a key event in programmed cell death. A series of 3-aryl-5-aryl-1,2,4-oxadiazoles has been reported to induce apoptosis through the activation of caspase-3, making this a promising therapeutic strategy for cancer treatment.[9]

Signaling Pathway: EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-oxadiazole derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-oxadiazole compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-infective Targets

1,2,4-oxadiazoles have demonstrated promising activity against a range of pathogens, including bacteria and fungi.

Antibacterial Targets

Penicillin-Binding Protein 2a (PBP2a): Methicillin-resistant Staphylococcus aureus (MRSA) is a major public health threat. Its resistance is primarily due to the acquisition of PBP2a, which has a low affinity for most β-lactam antibiotics. Non-β-lactam antibiotics containing a 1,2,4-oxadiazole core have been identified as inhibitors of PBP2a, showing good activity against Gram-positive bacteria.[10]

Antifungal Targets

Succinate Dehydrogenase (SDH): SDH, also known as complex II of the mitochondrial respiratory chain, is a key enzyme in cellular energy metabolism. SDH inhibitors (SDHIs) are an important class of fungicides. 1,2,4-Oxadiazole derivatives have been designed and synthesized as potential SDH inhibitors, exhibiting significant antifungal activity against various plant pathogenic fungi.[11]

Quantitative Data for Anti-infective Activity

| Compound Class | Target | Pathogen | Activity (MIC/EC50) | Reference |

| Non-β-lactam 1,2,4-Oxadiazoles | PBP2a | S. aureus, E. faecium | Good MIC values | [10] |

| 1,2,4-Oxadiazole derivatives | SDH | R. solani, F. graminearum | EC50: 12.68 - 149.26 µg/mL | [11] |

| 3,5-Diaryl-1,2,4-Oxadiazoles | - | E. coli | MIC: 60 µM | [6] |

Experimental Protocol: Mycelial Growth Inhibition Assay

This assay is used to evaluate the in vitro antifungal activity of compounds.

-

Medium Preparation: Prepare potato dextrose agar (PDA) medium and sterilize it.

-

Compound Incorporation: Incorporate the test compounds at different concentrations into the molten PDA medium before it solidifies. A control plate with no compound is also prepared.

-

Inoculation: Place a mycelial disc (typically 5 mm in diameter) from a fresh culture of the target fungus onto the center of each agar plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days until the mycelial growth in the control plate reaches the edge of the plate.

-

Measurement: Measure the diameter of the fungal colony in both the control and treated plates.

-

Calculation: Calculate the percentage of inhibition of mycelial growth using the formula: Inhibition (%) = [(C-T)/C] x 100, where C is the colony diameter in the control plate and T is the colony diameter in the treated plate. The EC50 value can then be determined.

Neurological and Metabolic Disorder Targets

The versatility of the 1,2,4-oxadiazole scaffold extends to targets involved in neurological and metabolic diseases.

Neurological Targets

Metabotropic Glutamate Receptors (mGluRs): These G-protein coupled receptors are involved in modulating synaptic transmission and neuronal excitability. Quisqualic acid, a naturally occurring compound containing a 1,2,4-oxadiazole ring, shows affinity for mGluRII and mGluRIV, which are potential targets for treating stroke, epilepsy, and neurodegenerative disorders.[1]

Muscarinic Receptors: These are G-protein coupled acetylcholine receptors that are implicated in various physiological functions. 1,2,4-Oxadiazole derivatives have been developed as highly potent and efficacious agonists for cortical muscarinic receptors, suggesting their potential for treating cognitive disorders.[12]

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. Novel 1,2,4-oxadiazole derivatives have shown excellent inhibitory activity against AChE.[13]

Monoamine Oxidase-B (MAO-B): MAO-B is an enzyme involved in the degradation of dopamine. Its inhibitors are used in the treatment of Parkinson's disease. Certain 1,2,4-oxadiazole compounds have demonstrated MAO-B inhibitory activity.[13]

Metabolic Targets

GPR119: This is a G-protein coupled receptor expressed primarily in the pancreas and gastrointestinal tract. Agonists of GPR119 stimulate glucose-dependent insulin secretion, making it an attractive target for the treatment of type 2 diabetes. A series of 1,2,4-oxadiazole derivatives has been designed and synthesized as potent GPR119 agonists.[14]

Quantitative Data for Neurological and Metabolic Activity

| Compound Class | Target | Disease Area | Activity (IC50/EC50) | Reference |

| 1,2,4-Oxadiazole derivatives | AChE | Alzheimer's Disease | 0.0158 - 0.121 µM | [13] |

| 1,2,4-Oxadiazole derivatives | MAO-B | Parkinson's Disease | 74.68 µM | [13] |

| 1,2,4-Oxadiazole derivatives | GPR119 | Type 2 Diabetes | EC50: 20.6 nM | [14] |

Experimental Workflow: GPR119 Agonist Screening

Caption: Workflow for screening 1,2,4-oxadiazole derivatives as GPR119 agonists.

Other Notable Targets

Papain-like Protease (PLpro) of SARS-CoV-2: PLpro is a viral enzyme essential for the replication of SARS-CoV-2. 1,2,4-Oxadiazole derivatives have been designed as potent inhibitors of PLpro, demonstrating antiviral activity against different SARS-CoV-2 variants.[15]

Xanthine Oxidase (XO): XO is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. XO inhibitors are used to treat hyperuricemia and gout. Thioether derivatives of 1,2,4-oxadiazole have shown potent XO inhibitory activity.[16]

Conclusion

The 1,2,4-oxadiazole nucleus represents a privileged scaffold in drug discovery, with derivatives showing a remarkable diversity of biological activities. The ability of this heterocycle to engage with a wide array of therapeutic targets, including enzymes and receptors implicated in cancer, infectious diseases, and neurological and metabolic disorders, underscores its importance in medicinal chemistry. The data and protocols presented in this guide highlight the significant potential of 1,2,4-oxadiazoles for the development of novel and effective therapeutic agents. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

In Silico Modeling of 5-phenyl-1,2,4-oxadiazol-3-amine: A Technical Guide for Drug Discovery Professionals

Introduction

The 1,2,4-oxadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 5-phenyl-1,2,4-oxadiazol-3-amine, an exemplar of this class, presents a compelling subject for computational analysis in the early stages of drug discovery. Its structural features—a phenyl ring for potential hydrophobic and aromatic interactions, a hydrogen-bond-donating amine group, and the electron-rich oxadiazole core—offer multiple avenues for target engagement. This technical guide provides a comprehensive overview of a hypothetical in silico modeling workflow for this compound, designed for researchers, scientists, and drug development professionals. The methodologies and data presented are synthesized from established computational studies on analogous oxadiazole derivatives, offering a robust framework for virtual screening and lead optimization.

Data Presentation: Hypothetical In Silico Performance

The following tables summarize putative quantitative data from a series of in silico experiments targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a common target for anticancer therapies involving oxadiazole derivatives.[1][2] These values are representative examples derived from similar studies and are intended for illustrative purposes.

Table 1: Molecular Docking and Binding Energy Analysis

| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, nM) | Key Interacting Residues |

| This compound | EGFR Tyrosine Kinase | 1M17 | -7.9 | 150 | Met769, Gln767, Thr766[1] |

| Derivative A (4-chlorophenyl) | EGFR Tyrosine Kinase | 1M17 | -8.5 | 85 | Met769, Leu768, Cys773 |

| Derivative B (4-methoxyphenyl) | EGFR Tyrosine Kinase | 1M17 | -8.2 | 110 | Met769, Gln767, Lys728 |

| Reference Ligand (Erlotinib) | EGFR Tyrosine Kinase | 1M17 | -9.8 | 15 | Met769, Gln767, Thr766 |

Table 2: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile Prediction

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violation | Predicted Oral Bioavailability (%) |

| This compound | 161.17 | 1.8 | 1 | 3 | 0 | High |

| Derivative A (4-chlorophenyl) | 195.61 | 2.5 | 1 | 3 | 0 | High |

| Derivative B (4-methoxyphenyl) | 191.19 | 1.7 | 1 | 4 | 0 | High |

| Reference Ligand (Erlotinib) | 393.44 | 4.0 | 1 | 5 | 0 | Moderate |

Experimental Protocols

The following protocols describe the detailed methodologies for the key in silico experiments cited in this guide.

1. Molecular Docking Protocol

-

Objective: To predict the binding mode and affinity of this compound and its derivatives within the ATP-binding site of the EGFR tyrosine kinase domain.

-

Software: AutoDock Vina[3]

-

Preparation of Receptor: The crystal structure of the EGFR tyrosine kinase domain was obtained from the Protein Data Bank (PDB ID: 1M17).[1] Water molecules and co-crystallized ligands were removed. Polar hydrogen atoms and Kollman charges were added to the protein structure using AutoDock Tools.

-

Preparation of Ligand: The 3D structure of this compound was constructed using Gaussian09 software.[3] The structure was energy-minimized using the B3LYP/6-31G(d,p) basis set. Gasteiger charges were assigned, and rotatable bonds were defined.

-

Grid Box Generation: A grid box with dimensions of 60 x 60 x 60 Å, centered on the active site defined by the co-crystallized inhibitor, was generated to encompass the entire binding pocket.

-

Docking Simulation: The docking simulation was performed using the Lamarckian Genetic Algorithm. A total of 100 docking runs were conducted. The resulting conformations were clustered based on a root-mean-square deviation (RMSD) tolerance of 2.0 Å.

-

Analysis: The lowest energy conformation from the most populated cluster was selected as the most probable binding mode. Interactions (hydrogen bonds, hydrophobic interactions) were visualized and analyzed using BIOVIA Discovery Studio.[3]

2. QSAR Model Development Protocol

-

Objective: To develop a Quantitative Structure-Activity Relationship (QSAR) model to correlate the structural features of 1,2,4-oxadiazole derivatives with their predicted anticancer activity.

-

Dataset: A training set of 20 previously synthesized 1,2,4-oxadiazole derivatives with known IC50 values against the A549 lung cancer cell line was used.[4]

-

Descriptor Calculation: A range of 2D and 3D molecular descriptors (e.g., topological, electronic, steric) were calculated for each molecule in the dataset using PaDEL-Descriptor software.

-

Model Building: A multiple linear regression (MLR) model was generated using the Build QSAR Model tool in Schrödinger Maestro. Feature selection was performed to identify the most relevant descriptors.

-

Model Validation: The predictive power of the QSAR model was evaluated using internal validation (leave-one-out cross-validation, R²) and external validation with a test set of 5 compounds. A high correlation coefficient (q² > 0.6) and a low root-mean-square error of prediction (RMSE) were considered indicative of a robust model.

Visualization of Workflows and Pathways

Diagram 1: In Silico Drug Discovery Workflow

A flowchart of the in silico drug discovery process.

Diagram 2: EGFR Signaling Pathway Inhibition

Inhibition of the EGFR signaling cascade by the compound.

Diagram 3: Logical Relationship for QSAR Model

The logical flow of a QSAR model development.

References

- 1. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]